3-(2-FURYL)-1H-PYRAZOL-5-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-FURYL)-1H-PYRAZOL-5-OL” is a pyrazol derivative. Pyrazols are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields including medicinal chemistry due to their biological activities .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 3-(2-furyl)acrylic acids have been synthesized from carbohydrate-derived furfurals using various organocatalysts .Applications De Recherche Scientifique

Anticancer Applications

Pyrazoline derivatives have shown promising results in anticancer research. The synthetic strategies of these compounds have been updated to develop new anticancer agents, highlighting pyrazoline's role as an electron-rich nitrogen carrier with significant biological effects. This research demonstrates the potential of pyrazoline derivatives in multifunctional applications, particularly in anticancer activity, encouraging further exploration in this domain (Ray et al., 2022).

Broad Biological Activities

Pyrazole heterocycles, including 3-(2-FURYL)-1H-PYRAZOL-5-OL, play a crucial role in medicinal chemistry due to their extensive biological activities. These activities range from anticancer, anti-inflammatory, and analgesic to antimicrobial and antiviral properties. Pyrazoles serve as a pharmacophore and are extensively used in organic synthesis and as synthons in creating biologically active compounds (Dar & Shamsuzzaman, 2015).

Synthetic and Medicinal Aspects

The synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, akin to pyrazolines, have been extensively studied for their broad range of medicinal properties, such as anticancer, anti-infectious, and anti-inflammatory activities. This highlights the structural versatility and therapeutic potential of pyrazoline-related scaffolds in drug development (Cherukupalli et al., 2017).

Therapeutic Applications

Recent patents reveal the therapeutic applications of pyrazolines, showcasing their pharmacological effects across various domains, including antimicrobial, anti-inflammatory, and anticancer activities. These findings underscore the potential of pyrazolines in pharmaceutical compositions and highlight the ongoing innovation in synthesizing and exploring new pyrazoline derivatives for diverse therapeutic uses (Shaaban et al., 2012).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and selectivity in the synthesis of pyrazolo[1,5-a]pyrimidines have been a subject of study, with a focus on the reactions leading to these compounds. This research provides insights into the structural nuances affecting the properties and potential applications of pyrazolo[1,5-a]pyrimidines, demonstrating the complexity and depth of synthetic chemistry in exploring pyrazoline derivatives (Mohamed & Mahmoud, 2019).

Mécanisme D'action

Target of Action

Similar compounds such as nitrofurans have been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a significant role in various biological processes.

Mode of Action

For instance, some furyl-containing compounds have been found to inhibit the action of specific enzymes, thereby disrupting cellular processes .

Biochemical Pathways

A related compound, 3-(2-furyl)acrylic acid, has been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . This suggests that 3-(2-Furyl)-1H-Pyrazol-5-ol might also be involved in similar biochemical pathways.

Result of Action

Similar furyl-containing compounds have shown various biological activities, such as antiplatelet activity, inhibition of hypoxia-inducible factor-1 (hif-1), and nf-κb .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-furyl)-1H-pyrazol-5-ol involves the condensation of 2-acetyl furan with hydrazine hydrate followed by cyclization of the resulting hydrazide with ethyl acetoacetate. The final product is obtained by hydrolysis of the ethyl ester group.", "Starting Materials": [ "2-acetyl furan", "hydrazine hydrate", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-acetyl furan with hydrazine hydrate in the presence of sodium ethoxide to form 3-(2-furyl) hydrazine.", "Step 2: Cyclization of 3-(2-furyl) hydrazine with ethyl acetoacetate in the presence of hydrochloric acid to form 3-(2-furyl)-1H-pyrazol-5-ol.", "Step 3: Hydrolysis of the ethyl ester group in 3-(2-furyl)-1H-pyrazol-5-ol using water and hydrochloric acid to obtain the final product." ] } | |

| 467248-38-0 | |

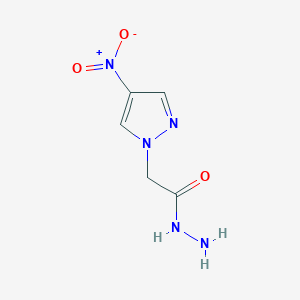

Formule moléculaire |

C7H6N2O2 |

Poids moléculaire |

150.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.